![molecular formula C15H14O6 B12441224 rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its intricate molecular architecture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups such as halides or ethers.
Wissenschaftliche Forschungsanwendungen
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure and potential bioactivity suggest it could be developed into therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action for 6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that play critical roles in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine: This compound shares a similar bicyclic structure and has been studied for its biological activities.
Ficellomycin: An aziridine antibiotic with a unique mechanism of action, showing high activity against Gram-positive bacteria.
Uniqueness
What sets 6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its unique structure allows for a wide range of modifications, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C15H14O6 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
6-[(5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3/t12?,13?,14?,15-/m1/s1 |
InChI-Schlüssel |
MBQNFMDTXFFAJQ-MLGYPOCJSA-N |
Isomerische SMILES |
C[C@]12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Kanonische SMILES |
CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
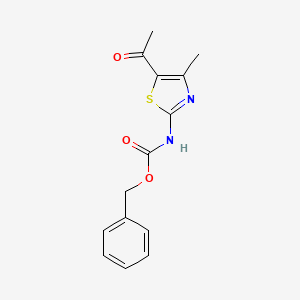

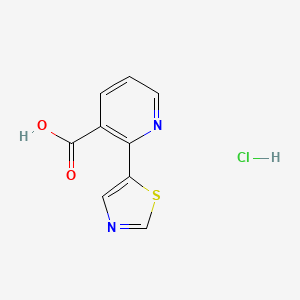
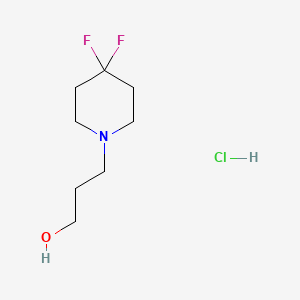

![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)
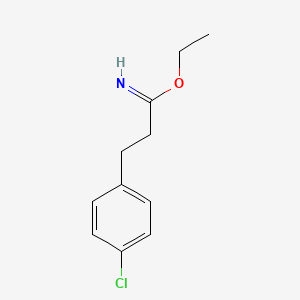
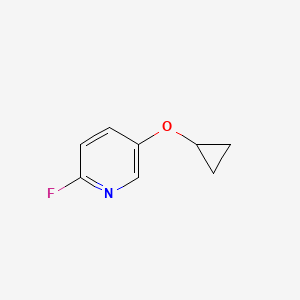


![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12441216.png)
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)
